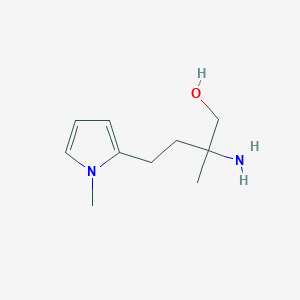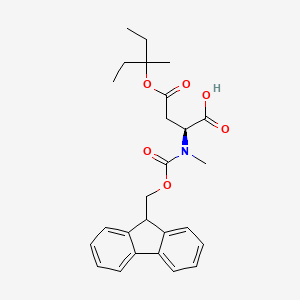
Fmoc-N-Me-L-Asp(OMpe)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-Me-L-Asp(OMpe)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino group, and an aspartic acid residue with a methoxyphenyl ester (OMpe) side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-L-Asp(OMpe)-OH typically involves several steps:
Protection of the Aspartic Acid Residue: The aspartic acid residue is protected using a methoxyphenyl ester (OMpe) to prevent unwanted reactions during subsequent steps.
Methylation of the Amino Group: The amino group of the aspartic acid is methylated to form N-methyl-L-aspartic acid.
Attachment of the Fmoc Group: The Fmoc group is attached to the amino group to protect it during peptide synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the multiple steps required for the synthesis, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-N-Me-L-Asp(OMpe)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Hydrolysis: Cleavage of the methoxyphenyl ester to release the free aspartic acid.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields N-methyl-L-aspartic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-N-Me-L-Asp(OMpe)-OH is widely used in solid-phase peptide synthesis (SPPS) to create custom peptides for research purposes.
Biology
In biological research, peptides containing this compound can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.
Medicine
Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents.
Wirkmechanismus
The mechanism of action of peptides containing Fmoc-N-Me-L-Asp(OMpe)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The presence of the N-methyl group can enhance the stability and binding affinity of the peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Asp(OMpe)-OH: Similar structure but without the N-methyl group.
Fmoc-N-Me-L-Asp(OBzl)-OH: Similar structure but with a benzyl ester instead of a methoxyphenyl ester.
Fmoc-N-Me-L-Glu(OMpe)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-N-Me-L-Asp(OMpe)-OH is unique due to the combination of the Fmoc protecting group, N-methylation, and the methoxyphenyl ester. This combination provides specific properties, such as increased stability and unique reactivity, making it valuable in peptide synthesis.
Eigenschaften
Molekularformel |
C26H31NO6 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C26H31NO6/c1-5-26(3,6-2)33-23(28)15-22(24(29)30)27(4)25(31)32-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,5-6,15-16H2,1-4H3,(H,29,30)/t22-/m0/s1 |
InChI-Schlüssel |
NPTWZXQBUOGGIU-QFIPXVFZSA-N |
Isomerische SMILES |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


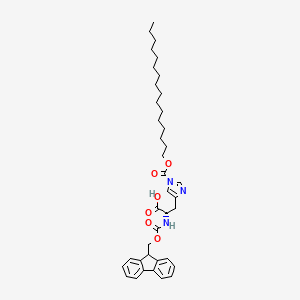
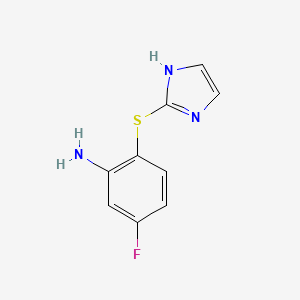
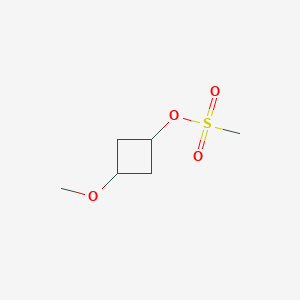
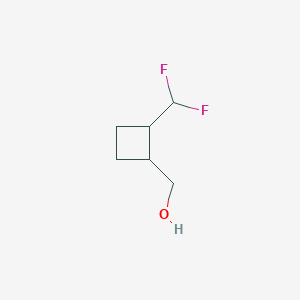
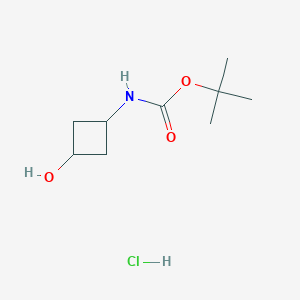
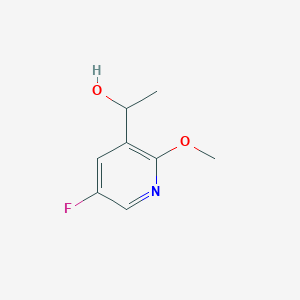
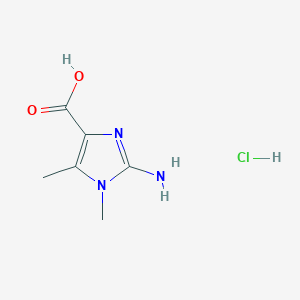
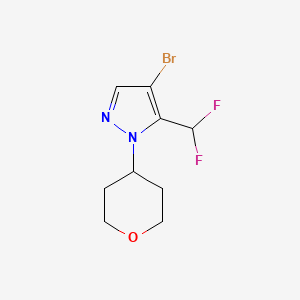
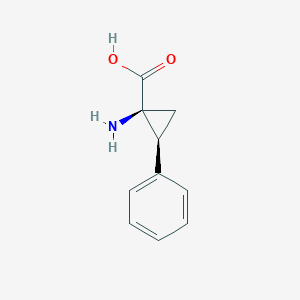
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
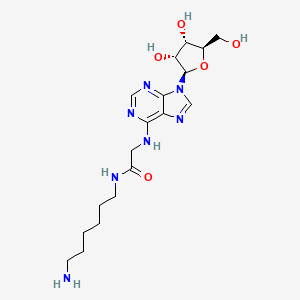
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
